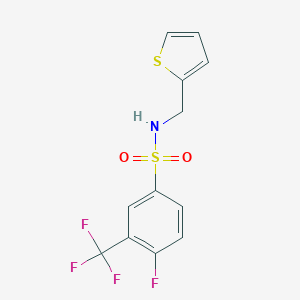

4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is responsible for inhibiting programmed cell death or apoptosis, which is a natural process that eliminates damaged or unwanted cells from the body. Overexpression of BCL-2 protein is commonly found in many types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.

Wirkmechanismus

4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for inhibiting apoptosis. By binding to BCL-2 protein, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide displaces the pro-apoptotic proteins, such as BIM, from the hydrophobic groove, leading to the activation of apoptosis in cancer cells. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has a high affinity for BCL-2 protein, with a dissociation constant (Kd) of 0.01 nM, which allows for selective targeting of cancer cells with high levels of BCL-2 expression.

Biochemical and Physiological Effects:

4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have minimal toxicity in preclinical and clinical studies, with the most common side effects being mild to moderate nausea, diarrhea, and fatigue.

Vorteile Und Einschränkungen Für Laborexperimente

4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2 protein, which allows for precise targeting of cancer cells with high levels of BCL-2 expression. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide is also available in a highly pure form, which allows for accurate dosing and reproducibility of results. However, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the development of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide as a cancer treatment. One direction is the combination of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide with other cancer treatments, such as chemotherapy, immunotherapy, and targeted therapies, to enhance its efficacy and overcome resistance mechanisms. Another direction is the development of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved pharmacokinetics and bioavailability, as well as the exploration of alternative targets for BCL-2 inhibition, such as MCL-1 and BCL-XL. Finally, the application of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide in other types of cancer, such as solid tumors, is an area of active research.

Synthesemethoden

The synthesis of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-fluoro-3-nitrobenzenesulfonamide, which is then converted to the final product through a series of reactions, including reduction, protection, and deprotection steps. The overall yield of the synthesis is around 10% to 15%, and the purity of the final product is typically greater than 98%.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In preclinical studies, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has shown potent and selective activity against BCL-2-dependent cancer cells, including CLL and AML. In clinical trials, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

Eigenschaften

Molekularformel |

C12H9F4NO2S2 |

|---|---|

Molekulargewicht |

339.3 g/mol |

IUPAC-Name |

4-fluoro-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9F4NO2S2/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h1-6,17H,7H2 |

InChI-Schlüssel |

BVPBYGSNIITWFJ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |

Kanonische SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)

![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)

![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)

![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)

![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

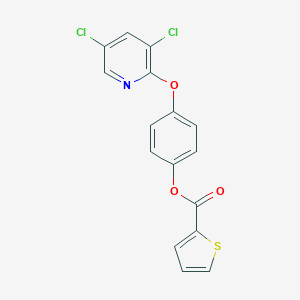

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)